REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH:3]1[CH3:8].F[C:10]1[CH:20]=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][CH:11]=1>CC(N(C)C)=O>[CH3:8][CH:3]1[N:2]([CH3:1])[CH2:7][CH2:6][N:5]([C:10]2[CH:20]=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][CH:11]=2)[CH2:4]1
|
Name
|
|
Quantity
|
2.284 g
|
Type
|
reactant
|
Smiles
|
CN1C(CNCC1)C
|
Name
|
|
Quantity
|
1.467 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed in a microwave tube
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated for a further 30 mins at 150° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica column chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% MeOH in DCM with 0.1% 0.880 ammonia
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(CCN1C)C1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.853 g | |
YIELD: PERCENTYIELD | 32.5% | |
YIELD: CALCULATEDPERCENTYIELD | 32.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |